The total synthesis of shishijimicin A was successfully achieved by researchers at Rice University in 2015, led by chemist K. C. Nicolaou. This synthesis involves a complex series of steps totaling 21 in number, employing various organic chemistry techniques. Key steps include:
The synthesis aims to produce two complex intermediates, trichloroacetimidate and hydroxy enediyne, which are then coupled to yield shishijimicin A. The methodology developed not only contributes to the understanding of this compound but also aids in future research and potential clinical applications .
Shishijimicin A features a complex molecular structure characterized by its enediyne core. The molecular formula is C₃₁H₃₉N₅O₇S₃, and it has a molecular weight of approximately 637.82 g/mol. The structure includes a β-carboline moiety that intercalates into DNA, which is crucial for its mechanism of action. The compound's intricate arrangement allows it to interact effectively with biological targets, particularly DNA .
Shishijimicin A undergoes several chemical reactions that are critical for its function as an antitumor agent. Notably, it exhibits a DNA-cleaving mechanism where it binds to the minor groove of double-stranded DNA (dsDNA). The β-carboline moiety intercalates into the DNA structure, leading to cleavage at specific sites during the cell cycle when DNA is most accessible (e.g., during interphase and metaphase). This interaction results in cytotoxic effects against cancer cells .
The mechanism of action for shishijimicin A involves its binding to dsDNA, where it induces strand breaks through a process known as oxidative cleavage. The compound’s β-carboline structure plays a pivotal role in this process by stabilizing the interaction with the DNA backbone and facilitating cleavage upon activation. The cytotoxicity observed in laboratory settings (IC₅₀ values between 1.8 and 6.9 pM against HeLa cells) underscores its potential as a highly effective anticancer agent .
Shishijimicin A possesses distinct physical and chemical properties that contribute to its biological activity:
These properties are essential for understanding how shishijimicin A can be formulated for therapeutic use .
Shishijimicin A has significant potential applications in scientific research and medicine:
Continued research into shishijimicin A may lead to novel therapeutic strategies for treating various cancers .
Shishijimicin A is a structurally complex enediyne antibiotic isolated from the marine ascidian Didemnum proliferum (family Didemnidae), a colonial tunicate found in Pacific reef ecosystems [1] [2] [8]. This orange, encrusting organism produces shishijimicin A as part of a family of three closely related compounds (shishijimicins A–C), discovered in 2003 during bioactivity-guided screening of marine invertebrates [2]. Enediyne natural products are exceptionally rare in marine invertebrates, with shishijimicin A sharing this biosynthetic origin only with namenamicin among known marine enediynes [1] [10]. The compound’s extreme scarcity in nature—typically yielding microgram quantities per kilogram of source organism—presents significant challenges for pharmacological development [1] [4].
Shishijimicin A belongs to the 10-membered enediyne structural class, sharing its core aglycone (calicheamicinone) with terrestrial counterparts calicheamicin (from Micromonospora echinospora) and esperamicin (from Actinomadura verrucosospora) [1] [5] [10]. Enediynes are characterized by their bicyclic skeletons containing two acetylenic groups conjugated to a double bond, forming the "warhead" responsible for their DNA-cleaving capability [5] [7]. Unlike chromoprotein enediynes (e.g., neocarzinostatin with 9-membered rings), shishijimicin A lacks an associated stabilizing protein but features unique structural additions, including a β-carboline-disaccharide moiety and a methyl trisulfide trigger [1] [10]. Its potency exceeds earlier enediynes, with cytotoxicity against HeLa cells at IC₅₀ values of 0.47–6.9 pM, surpassing taxol by >1,000-fold and even exceeding calicheamicin γ1I [1] [2] [3].
CAS No.: 512-61-8
CAS No.: 61788-32-7
CAS No.: 17699-05-7
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7